1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
Synthesis Analysis
The compound is part of a series of tetrahydrofuran cyclic urea-based non-steroidal small molecule AR antagonists designed and synthesized to improve the antiproliferative activity of androgen receptor (AR) antagonists . The thio-hydantoin pharmacophore of the recently reported antagonists is replaced by tetrahydrofuran cyclic urea .Molecular Structure Analysis
The molecular structure of this compound is based on a tetrahydrofuran cyclic urea ring system . The compound has a molecular formula of C15H14F3N3O2.Scientific Research Applications
Hydrogelation and Anion Tuning
One scientific application of similar urea derivatives involves hydrogel formation, where compounds form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by the anion identity, influencing their physical properties significantly. This tuning allows for the elastic storage modulus of gels to be manipulated, which has implications for material science and engineering applications (Lloyd & Steed, 2011).
Synthesis and Biological Evaluation
Urea derivatives have been synthesized and evaluated for inhibitory activity, displaying potential in biomedical research. For instance, a series of 1,3-disubstituted ureas showed inhibitory activity towards human soluble epoxide hydrolase, indicating their potential in developing therapeutic agents (D’yachenko et al., 2019).
Molecular Structure and Crystallography
The study of the crystal structure of compounds related to urea derivatives offers insights into molecular architecture and interaction mechanisms. This knowledge is crucial for designing compounds with specific properties, such as herbicides (Jeon et al., 2015).
Organocatalysis and Chemical Synthesis
Urea acts as an organocatalyst in the synthesis of various heterocyclic compounds, illustrating its role in facilitating eco-friendly chemical reactions. Such applications are significant in pharmaceutical chemistry and sustainable manufacturing processes (Brahmachari & Banerjee, 2014).
Synthesis of Anticancer Agents
Research on urea derivatives also explores their synthesis as potential anticancer agents, demonstrating the chemical versatility and applicability of such compounds in medicinal chemistry (Hafez & El-Gazzar, 2020).
properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)21-12-7-19-22(8-12)13-5-6-24-9-13/h1-4,7-8,13H,5-6,9H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVDAKYBFBRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea |
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